4-(4,4-Dimethylpiperidin-1-yl)benzoic acid hydrochloride
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Overview
Description
4-(4,4-Dimethylpiperidin-1-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C14H20ClNO2. It is a derivative of benzoic acid and contains a piperidine ring substituted with two methyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid hydrochloride typically involves the reaction of 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Dimethylpiperidin-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or benzoic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4,4-Dimethylpiperidin-1-yl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring and benzoic acid moiety allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
- 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid
Uniqueness
4-(4,4-Dimethylpiperidin-1-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Properties
CAS No. |
1069135-18-7 |
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Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
4-(4,4-dimethylpiperidin-1-yl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-14(2)7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17;/h3-6H,7-10H2,1-2H3,(H,16,17);1H |
InChI Key |
JJGMDIWXOKFECQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)O)C.Cl |
Origin of Product |
United States |
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